molecular formula C5H10O3S B14155504 Ethyl (methylsulphinyl)acetate CAS No. 4455-14-5

Ethyl (methylsulphinyl)acetate

Cat. No.: B14155504
CAS No.: 4455-14-5
M. Wt: 150.20 g/mol
InChI Key: NYFJEHXSUUKIOH-UHFFFAOYSA-N
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Description

Ethyl (methylsulphinyl)acetate is an organic compound with the molecular formula C5H10O3S. It is a type of ester, specifically an ethyl ester of methylsulphinylacetic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (methylsulphinyl)acetate can be synthesized through several methods. One common method involves the esterification of methylsulphinylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH3SO2CH2COOH+C2H5OHCH3SO2CH2COOC2H5+H2O\text{CH}_3\text{SO}_2\text{CH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{SO}_2\text{CH}_2\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​SO2​CH2​COOH+C2​H5​OH→CH3​SO2​CH2​COOC2​H5​+H2​O

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. This could include the use of advanced distillation techniques to separate and purify the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (methylsulphinyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thioether.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (methylsulphinyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (methylsulphinyl)acetate involves its interaction with various molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (methylthio)acetate: Similar structure but contains a thioether group instead of a sulfoxide.

    Methyl (methylsulphinyl)acetate: Similar structure but contains a methyl ester group instead of an ethyl ester.

    Ethyl acetate: A simpler ester without the sulfoxide group.

Uniqueness

This compound is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to other esters. This makes it valuable in specific synthetic and research applications.

Properties

CAS No.

4455-14-5

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

ethyl 2-methylsulfinylacetate

InChI

InChI=1S/C5H10O3S/c1-3-8-5(6)4-9(2)7/h3-4H2,1-2H3

InChI Key

NYFJEHXSUUKIOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)C

Origin of Product

United States

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